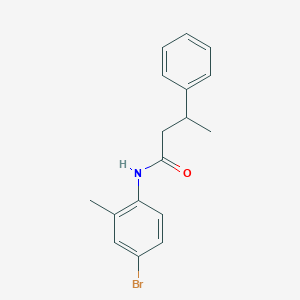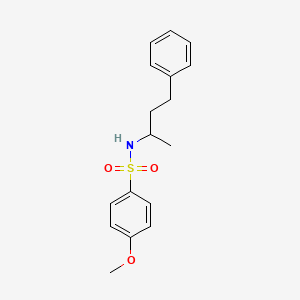
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
Overview
Description
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide, also known as MPB, is a synthetic compound that has been widely studied for its potential pharmacological applications. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been studied extensively for its potential pharmacological applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has been suggested that this compound acts by inhibiting the activity of enzymes that are involved in cancer cell proliferation.
In addition to cancer treatment, this compound has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes that are involved in various cellular processes. One of the main enzymes that this compound has been shown to inhibit is carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of other enzymes, including topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide in lab experiments is its well-established synthesis method. This compound can be synthesized in large quantities and can be easily purified through recrystallization. Another advantage of using this compound is its potential pharmacological applications. This compound has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, and its toxicity needs to be carefully evaluated before it can be used in clinical settings. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and how it can be used in clinical settings.
Future Directions
There are several future directions for research on 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. One direction is to further investigate its potential applications in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, and further research is needed to evaluate its effectiveness in vivo. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research is needed to evaluate its effectiveness in animal models of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be used in clinical settings.
properties
IUPAC Name |
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14(8-9-15-6-4-3-5-7-15)18-22(19,20)17-12-10-16(21-2)11-13-17/h3-7,10-14,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLZZHKKCQKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)
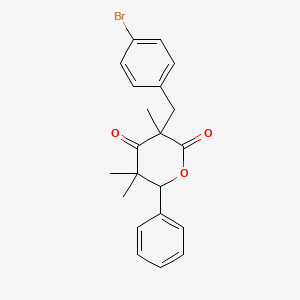
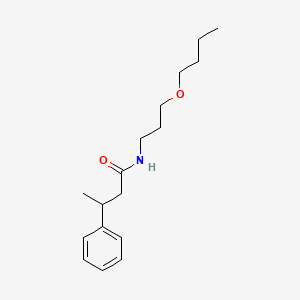

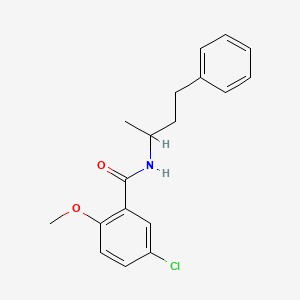


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3980629.png)
![2-methyl-4-[4-nitro-3-(1-piperidinyl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3980637.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)
